REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=O)[C:5]2[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][NH:8][C:6]=2[N:7]=1.C(OC(=O)C)(=O)C.C1(N(C)C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:33].Cl>CC#N>[Cl:33][C:4]1[C:5]2[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][NH:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N1)NC=C2C(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was poured into ice water and neutralized with 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (80 mL×3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
neutralization to pH 7 with 2N NaOH, the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)NC=C2C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |